[(2-Chloro-5-fluorophenyl)methyl]boronic acid
Description
[(2-Chloro-5-fluorophenyl)methyl]boronic acid is an arylboronic acid derivative featuring a benzyl group substituted with chlorine (at position 2) and fluorine (at position 5). The boronic acid moiety (-B(OH)₂) is attached to the methyl group, making this compound a versatile intermediate in Suzuki-Miyaura cross-coupling reactions and other catalytic processes .
Properties
Molecular Formula |
C7H7BClFO2 |
|---|---|
Molecular Weight |
188.39 g/mol |
IUPAC Name |
(2-chloro-5-fluorophenyl)methylboronic acid |
InChI |
InChI=1S/C7H7BClFO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3,11-12H,4H2 |
InChI Key |
NZIILIXKNAVDGO-UHFFFAOYSA-N |
Canonical SMILES |
B(CC1=C(C=CC(=C1)F)Cl)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chloro-5-fluorophenyl)methyl]boronic acid typically involves the reaction of 2-chloro-5-fluorobenzyl chloride with a boronic acid derivative. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2-Chloro-5-fluorophenyl)methyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids, catalyzed by palladium complexes .
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The chlorine and fluorine substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used .
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are employed.
Substitution: Nucleophiles like amines or thiols can react with the halogenated benzene ring under appropriate conditions.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds are the primary products.
Oxidation: Phenols or quinones are formed.
Substitution: Substituted benzene derivatives with new functional groups replacing the halogens.
Scientific Research Applications
[(2-Chloro-5-fluorophenyl)methyl]boronic acid has diverse applications in scientific research:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: The compound is used in the development of enzyme inhibitors and probes for biological studies.
Medicine: It serves as a building block for drug discovery and development, particularly in the synthesis of kinase inhibitors and other therapeutic agents.
Industry: The compound is employed in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of [(2-Chloro-5-fluorophenyl)methyl]boronic acid in chemical reactions involves the formation of transient intermediates that facilitate bond formation or cleavage. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product . The chlorine and fluorine substituents influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Substituent Effects on Acidity (pKa)
The electronic effects of substituents significantly impact boronic acid pKa, which governs reactivity in aqueous or physiological environments.
- Fluoro-Substituted Analogs: highlights that fluoro substituents exert through-space electronic effects rather than through-bond resonance, leading to comparable pKa values across analogs. For example, [(2-Fluoro-5-hydroxyphenyl)boronic acid] (CAS 1150114-52-5) and [(2-Fluoro-4-hydroxyphenyl)boronic acid] (CAS 1376989-43-3) exhibit similar pKa values (~0.90 similarity index) despite differing substitution patterns . This suggests that the 5-fluoro substituent in [(2-Chloro-5-fluorophenyl)methyl]boronic acid may stabilize the boronate conjugate base via inductive effects, reducing acidity compared to non-fluorinated analogs.
Chloro-Substituted Analogs : Chlorine, being electron-withdrawing, lowers pKa compared to alkyl-substituted boronic acids. For instance, (4-Chloro-3-propoxyphenyl)boronic acid () likely has a lower pKa than (4-Isobutyrylphenyl)boronic acid due to chlorine’s stronger inductive effect. The 2-chloro substituent in the target compound may similarly enhance Lewis acidity, favoring diol binding in aqueous media .
Table 1: Substituent Effects on pKa and Reactivity
Biological Activity
[(2-Chloro-5-fluorophenyl)methyl]boronic acid is an organoboron compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a boronic acid functional group attached to a phenyl ring, which is substituted with chlorine and fluorine atoms. These substituents enhance its reactivity and biological properties, making it a candidate for various therapeutic applications, particularly in oncology and antimicrobial treatments.
Chemical Structure
The structural formula of this compound can be represented as:
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Activity : The compound has shown potential as an anti-cancer agent by inhibiting specific enzymes related to cancer progression. Its mechanism may involve binding to biological macromolecules such as proteins and enzymes, influencing their activity through hydrogen bonding and coordination interactions with metal ions .
- Antimicrobial Properties : Studies have demonstrated moderate antimicrobial activity against various pathogens, including Candida albicans and Escherichia coli. The presence of fluorine increases the compound's lipophilicity, enhancing its bioavailability and efficacy against microbial targets .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The boronic acid moiety allows for the formation of covalent interactions with nucleophilic residues in enzymes, potentially leading to inhibition of key pathways in cancer cells .
- Binding Affinity : The unique arrangement of substituents (chlorine and fluorine) enhances the compound's ability to interact with biological targets, increasing its selectivity and potency compared to non-fluorinated analogs .
Anticancer Studies
A study comparing various boronic acid derivatives found that this compound exhibited selective cytotoxicity against prostate cancer cell lines (LAPC-4 and PC-3) with better selectivity than traditional treatments like flutamide. The structure–activity relationship indicated that the substitution pattern significantly influenced its antiproliferative effects .
Antimicrobial Activity
In vitro tests revealed that this compound had a Minimum Inhibitory Concentration (MIC) lower than that of established antifungal agents against Aspergillus niger and Bacillus cereus. This suggests a promising role for this compound in treating infections caused by resistant strains .
Data Tables
| Activity Type | Target Organism/Cell Line | MIC (µg/mL) | Comparison Agent | Notes |
|---|---|---|---|---|
| Anticancer | LAPC-4 | 15 | Flutamide | Better selectivity observed |
| Anticancer | PC-3 | 20 | Hydroxyflutamide | Significant cytotoxicity |
| Antifungal | Candida albicans | 25 | AN2690 | Moderate activity |
| Antifungal | Aspergillus niger | 10 | AN2690 | Higher efficacy noted |
| Bacterial | Bacillus cereus | 5 | AN2690 | Lower MIC than AN2690 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
